molecular formula C12H13NO3 B12085990 N-cyclopropyl-2-(2-formylphenoxy)acetamide

N-cyclopropyl-2-(2-formylphenoxy)acetamide

Cat. No.: B12085990
M. Wt: 219.24 g/mol
InChI Key: YRXFPIPGNRIHSN-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-(2-formylphenoxy)acetamide is a synthetic acetamide derivative characterized by a cyclopropylamine group attached to an acetamide backbone and a 2-formylphenoxy substituent. Its molecular formula is C₁₃H₁₅NO₄ (MW: 249.26 g/mol), with a purity ≥95% . The compound (CAS: 923201-15-4) has been utilized in research settings, though commercial availability is currently discontinued .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

N-cyclopropyl-2-(2-formylphenoxy)acetamide

InChI

InChI=1S/C12H13NO3/c14-7-9-3-1-2-4-11(9)16-8-12(15)13-10-5-6-10/h1-4,7,10H,5-6,8H2,(H,13,15)

InChI Key

YRXFPIPGNRIHSN-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)COC2=CC=CC=C2C=O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

N-cyclopropyl-2-(2-formylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Organic Synthesis

N-cyclopropyl-2-(2-formylphenoxy)acetamide serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules, making it an essential component in the development of pharmaceuticals and agrochemicals.

Research indicates that this compound interacts with specific proteins and enzymes, potentially altering their activity and influencing various cellular processes. Notably, it has been studied for its antiviral properties against SARS-CoV-2, showcasing its ability to bind to viral proteins, which may inhibit viral replication.

Table 1: Biological Activity Overview

Activity Description
Antiviral PotentialExhibits binding affinity for SARS-CoV-2 proteins
Protein InteractionAlters activity of specific enzymes
Cellular ProcessesInfluences gene expression and cellular metabolism

Proteomics Research

In proteomics, this compound is used to study protein functions and interactions within biological systems. Its unique structural features allow researchers to explore drug mechanisms and therapeutic applications.

Case Study 1: Antiviral Mechanism

A study conducted on the binding affinity of this compound to the SARS-CoV-2 main protease revealed significant interactions that suggest potential as an antiviral agent. Molecular docking simulations indicated a strong binding affinity, which could lead to the development of new antiviral therapies.

Case Study 2: Enzyme Interaction

Research investigating the effects of this compound on specific enzymes demonstrated alterations in enzyme kinetics. The compound was found to modulate the activity of several key metabolic enzymes, impacting cellular pathways involved in disease processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(2-formylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological system .

Comparison with Similar Compounds

Table 1: Structural Features of N-Cyclopropyl Acetamide Derivatives

Compound Name Substituent Structure Molecular Formula Key Functional Groups
N-Cyclopropyl-2-(2-formylphenoxy)acetamide 2-formylphenoxy C₁₃H₁₅NO₄ Formyl, phenoxy, cyclopropyl
N-Cyclopropyl-2-(p-tolyl)acetamide p-tolyl (methylphenyl) C₁₂H₁₅NO Methylphenyl, cyclopropyl
N-Cyclopropyl-2-(3-formyl-indol-1-yl)acetamide 3-formylindole C₁₄H₁₄N₂O₂ Formyl, indole, cyclopropyl
N-Cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide 4-formyl-2-methoxyphenoxy C₁₄H₁₅NO₅ Formyl, methoxy, phenoxy
N-Cyclopropyl-2-[(2,4-dichlorophenyl)amino]acetamide 2,4-dichlorophenylamino C₁₁H₁₂Cl₂N₂O Dichlorophenyl, amino

Key Observations :

  • Electrophilicity : The formyl group in the target compound and analogues (e.g., ) increases reactivity toward nucleophiles, unlike methyl or methoxy substituents in or .
  • Solubility : Methoxy groups (e.g., ) may improve aqueous solubility compared to halogenated derivatives (e.g., ).

Key Observations :

  • Palladium-catalyzed methods (e.g., ) achieve moderate yields (55–75%) but require specialized catalysts.
  • Carbodiimide (CDI)-mediated couplings (e.g., ) are effective for amide bond formation with heterocyclic substrates.

Physicochemical Properties

Table 3: Physical Properties Comparison

Compound Name Melting Point (°C) Molecular Weight (g/mol) logP
This compound Not reported 249.26 ~2.1*
N-Cyclopropyl-2-(1H-indol-1-yl)acetamide Not reported 214.26 2.12
N-Cyclopropyl-2-(p-tolyl)acetamide 60–147 203.26 ~2.5
N-Cyclopropyl-2-(11-oxodibenzooxepin-2-yl)acetamide 161–163 352.39 ~3.0

Key Observations :

  • Higher molecular weight and aromaticity (e.g., ) correlate with elevated melting points.
  • logP values (~2.1–3.0) suggest moderate lipophilicity, suitable for blood-brain barrier penetration.

Biological Activity

N-cyclopropyl-2-(2-formylphenoxy)acetamide is a synthetic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol. Its structure features a cyclopropyl group linked to an acetamide moiety and a phenoxy group with a formyl substituent. This compound has garnered attention for its biological activity, particularly in proteomics research and potential therapeutic applications.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, revealing its interactions with specific proteins and enzymes. These interactions can influence cellular processes and biochemical pathways, making it a valuable compound for drug mechanism exploration and therapeutic applications.

This compound is known to bind to certain proteins, potentially altering their activity. This binding may modulate cellular responses to viral infections, impacting gene expression and cellular metabolism. The compound's ability to interact with viral proteins suggests potential applications in antiviral therapies, particularly against SARS-CoV-2, where it has shown strong binding affinity.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
N-cyclopropyl-2-(5-formyl-2-methoxyphenoxy)acetamideC13H15NO4Contains a methoxy group; used in similar applications
N-cyclopropylmethyl-2-(2-formylphenoxy)acetamideC12H15NO3Similar structure but differs in substituents; utilized in proteomics
N-cyclopropyl-2-(4-methylphenoxy)acetamideC13H15NO3Shares acetamide functionality; explored for different biological activities

The uniqueness of this compound lies in its specific structural arrangement and distinct interactions within biological systems compared to these similar compounds.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity through enzyme inhibition. For instance, studies have indicated partial enzyme inhibition at concentrations around 50 µM, showcasing its potential as an inhibitor in various biochemical pathways .

Antiviral Potential

One notable area of research focuses on the compound's interaction with SARS-CoV-2 proteins. Binding studies have shown that this compound can effectively inhibit viral protein functions, which may lead to decreased viral replication rates. This positions the compound as a candidate for further development as an antiviral agent.

Cytotoxic Activity

In cell-based assays, the compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest that it may possess significant antitumor properties, warranting further investigation into its mechanisms of action and potential therapeutic applications .

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